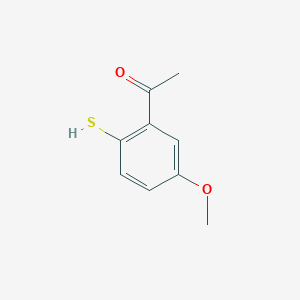

1-(5-Methoxy-2-sulfanylphenyl)ethanone

Descripción

1-(5-Methoxy-2-sulfanylphenyl)ethanone is a substituted acetophenone derivative featuring a methoxy group (-OCH₃) at the 5-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. This compound’s reactivity and applications can be inferred from derivatives with similar substituents, such as methoxy, hydroxyl, sulfanyl, or halogen groups .

Propiedades

Fórmula molecular |

C9H10O2S |

|---|---|

Peso molecular |

182.24 g/mol |

Nombre IUPAC |

1-(5-methoxy-2-sulfanylphenyl)ethanone |

InChI |

InChI=1S/C9H10O2S/c1-6(10)8-5-7(11-2)3-4-9(8)12/h3-5,12H,1-2H3 |

Clave InChI |

DOINCUIDDKRKCT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C=CC(=C1)OC)S |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methoxy and Sulfanyl Substituted Ethanones

Compounds bearing methoxy and sulfanyl groups exhibit distinct electronic and steric profiles, influencing their biological interactions:

Methoxy groups contribute to solubility and metabolic stability .

Hydroxyl and Methoxy Substituted Ethanones

Phenolic ethanones demonstrate significant α-glucosidase inhibitory activity, critical for antidiabetic applications:

Key Insight : Hydroxyl groups at ortho/meta positions enhance hydrogen bonding with α-glucosidase, while methoxy groups at para positions optimize steric fit .

Heterocyclic Sulfanyl Ethanones

Sulfanyl-linked heterocycles expand pharmacological diversity:

Key Insight : Heterocyclic moieties improve target specificity and pharmacokinetic profiles .

Halogenated and Nitro Derivatives

Halogen and nitro groups enhance bioactivity through electronic effects:

Key Insight: Electron-withdrawing groups (e.g., NO₂) increase compound polarity and binding affinity to parasitic enzymes .

Biotransformation

- Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to S-(-)-1-(4-hydroxyphenyl)ethanol (95% ee) and hydroxylates it to 1-(3,4-dihydroxyphenyl)ethanone . This highlights microbial pathways for chiral synthesis and functionalization.

Physicochemical and Metabolic Properties

- Volatility/Solubility: 1-(2,4-Dihydroxyphenyl)-ethanone is 10.6-fold more concentrated in roasted coffee than analogs, suggesting lower volatility due to hydroxyl groups .

- Metabolic Stability : Methoxy groups reduce oxidative metabolism, enhancing half-life compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.